molecular formula C41H50NO4P B13400225 (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyltetrahydro[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B13400225
M. Wt: 651.8 g/mol
InChI Key: MQWIRJLCMSDPCG-UHFFFAOYSA-N
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Description

(3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organic compound that belongs to the class of phosphine oxides. These compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique structure of this compound, characterized by multiple aromatic rings and a dioxaphosphepin core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and phosphorus-containing reagents. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification techniques such as crystallization, distillation, or chromatography might be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions could lead to the formation of phosphine or phosphinite compounds.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine can be used as a ligand in coordination chemistry, a catalyst in organic reactions, or a building block for more complex molecules.

Biology

In biological research, this compound might be explored for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine would depend on its specific application. In catalysis, it might act as a ligand that facilitates the formation of active catalytic species. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphine oxides and phosphine derivatives, such as triphenylphosphine oxide and tris(2,4,6-trimethoxyphenyl)phosphine.

Uniqueness

The uniqueness of (3AS,8aS)-4,4,8,8-tetrakis(3,5-dimethylphenyl)tetrahydro-N,N,2,2-tetramethyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine lies in its specific structural features, such as the multiple dimethylphenyl groups and the dioxaphosphepin core. These features may confer unique reactivity and properties compared to other phosphine oxides.

Properties

IUPAC Name

4,4,8,8-tetrakis(3,5-dimethylphenyl)-N,N,2,2-tetramethyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50NO4P/c1-25-13-26(2)18-33(17-25)40(34-19-27(3)14-28(4)20-34)37-38(44-39(9,10)43-37)41(46-47(45-40)42(11)12,35-21-29(5)15-30(6)22-35)36-23-31(7)16-32(8)24-36/h13-24,37-38H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWIRJLCMSDPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)N(C)C)(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC(O3)(C)C)C6=CC(=CC(=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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